N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C24H18ClN5O3S and its molecular weight is 491.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- Fathalla (2015) reports the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, derived from a similar compound. These amino acid derivatives linked to triazoloquinoxaline moiety were synthesized using a DCC coupling method and azide coupling method, indicating the versatility of triazoloquinoxaline derivatives in chemical synthesis (Fathalla, 2015).
Potential Therapeutic Applications
- A study by Wu et al. (2012) explores the synthesis of N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides and their potential inotropic activity. This research highlights the possible application of these compounds in cardiac treatments (Wu et al., 2012).
Molecular Docking and Structural Analysis
- Wu et al. (2021) conducted a study on the synthesis, crystal and molecular structure, vibrational spectroscopic, DFT study, and activity evaluation of a related compound. This demonstrates the application of such compounds in molecular docking and structural analysis, which is crucial in drug design (Wu et al., 2021).
Anticancer Activity
- A study by Reddy et al. (2015) focuses on the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives for potential anticancer activity. Their research indicates the relevance of these compounds in developing new anticancer therapies (Reddy et al., 2015).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-4-phenylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3S/c1-33-20-12-11-15(13-17(20)25)26-21(31)14-29-24(32)30-19-10-6-5-9-18(19)27-23(22(30)28-29)34-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMOWHMGCTWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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